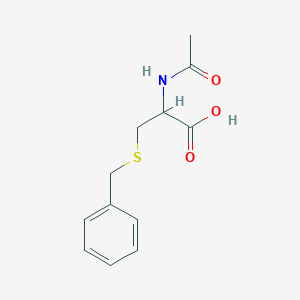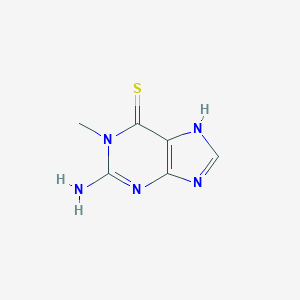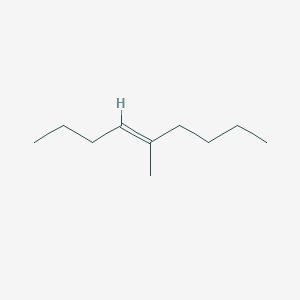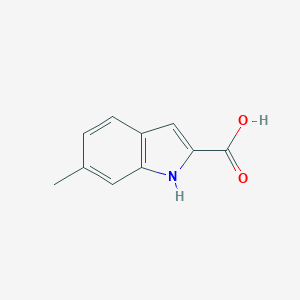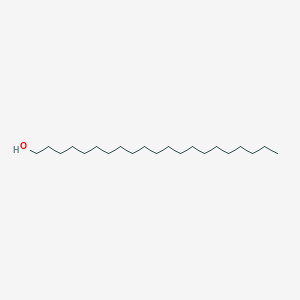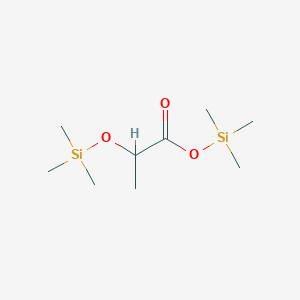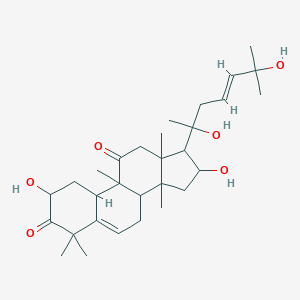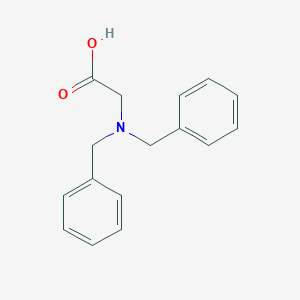
2-(二苄基氨基)乙酸
描述
2-(Dibenzylamino)acetic acid is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a dibenzylamino group attached to an acetic acid moiety
科学研究应用
2-(Dibenzylamino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
Target of Action
It is known that this compound is an organic molecule that can interact with various biological systems .
Mode of Action
As a weak acid, it can react with bases to form corresponding salts
Biochemical Pathways
It is often used as an intermediate in organic synthesis, suggesting that it may participate in various chemical reactions .
生化分析
Biochemical Properties
2-(Dibenzylamino)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as acetyl-CoA synthetase, which catalyzes the conversion of acetic acid derivatives into acetyl-CoA, a crucial molecule in metabolism. Additionally, 2-(Dibenzylamino)acetic acid can bind to proteins involved in signal transduction pathways, influencing their activity and downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of 2-(Dibenzylamino)acetic acid to its target molecules .
Cellular Effects
2-(Dibenzylamino)acetic acid has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular metabolism. For example, 2-(Dibenzylamino)acetic acid can influence the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation. Additionally, this compound can affect cellular metabolism by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of action of 2-(Dibenzylamino)acetic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, 2-(Dibenzylamino)acetic acid can inhibit the activity of acetyl-CoA synthetase by competing with its natural substrate, thereby reducing the production of acetyl-CoA. This inhibition can lead to changes in cellular energy metabolism and affect various metabolic pathways. Additionally, 2-(Dibenzylamino)acetic acid can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dibenzylamino)acetic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 2-(Dibenzylamino)acetic acid may degrade, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to 2-(Dibenzylamino)acetic acid can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-(Dibenzylamino)acetic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and gene expression. At high doses, 2-(Dibenzylamino)acetic acid can exhibit toxic effects, leading to adverse outcomes such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
2-(Dibenzylamino)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as acetyl-CoA synthetase, leading to the production of acetyl-CoA. This compound can also influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, 2-(Dibenzylamino)acetic acid can affect metabolite levels by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-(Dibenzylamino)acetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2-(Dibenzylamino)acetic acid within cells can influence its biological activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-(Dibenzylamino)acetic acid is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on cellular function. For example, 2-(Dibenzylamino)acetic acid may localize to the mitochondria, where it can influence energy metabolism and the production of reactive oxygen species .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzylamino)acetic acid typically involves the reaction of dibenzylamine with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5CH2NHCH2C6H5+ClCH2COOH→C6H5CH2N(CH2C6H5)CH2COOH+HCl
Industrial Production Methods: Industrial production of 2-(Dibenzylamino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(Dibenzylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The dibenzylamino group can participate in substitution reactions, where one or both benzyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzylglycine or other oxidized derivatives.
Reduction: Formation of 2-(dibenzylamino)ethanol or similar reduced compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
相似化合物的比较
N,N-Dibenzylglycine: Similar structure but lacks the acetic acid moiety.
Dibenzylamine: Contains the dibenzylamino group but lacks the acetic acid component.
2-(Dibenzylamino)ethanol: Similar structure with an alcohol group instead of the carboxylic acid.
Uniqueness: 2-(Dibenzylamino)acetic acid is unique due to the presence of both the dibenzylamino group and the acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields of research and industry.
属性
IUPAC Name |
2-(dibenzylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVRVNMKUFQJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17360-47-3 | |
| Record name | 17360-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
